2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Overview
Description
2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C8H11N3OS and its molecular weight is 197.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-inflammatory properties . They interact with proteins such as ATF4 and NF-kB , which play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Mode of Action
It’s suggested that similar compounds inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells . These compounds also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It inhibits ER stress and apoptosis, as well as the NF-kB inflammatory pathway . By inhibiting these pathways, the compound may exert neuroprotective and anti-inflammatory effects.
Pharmacokinetics
The synthesis of similar compounds has been described , which could potentially influence their pharmacokinetic properties.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It inhibits the production of inflammatory mediators such as NO and TNF-α , and reduces the expression of markers associated with ER stress and apoptosis .
Action Environment
The synthesis and stability of similar compounds could potentially be influenced by factors such as temperature, ph, and the presence of other chemical agents .
Biochemical Analysis
Biochemical Properties
2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly as a kinase inhibitor. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This phosphorylation process is essential for regulating various cellular activities. The compound interacts with the adenosine triphosphate-binding pocket of kinases, inhibiting their activity. This inhibition can prevent the phosphorylation of target proteins, thereby modulating signaling pathways involved in cell proliferation and survival .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by inhibiting kinase activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases involved in the mitogen-activated protein kinase pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound’s impact on gene expression can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the adenosine triphosphate-binding site of kinases. This binding prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting kinase activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the kinase active site. This inhibition can lead to the suppression of downstream signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of kinase activity. Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits kinase activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to off-target interactions and the accumulation of the compound in specific tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and localization. Additionally, binding proteins in the blood can influence the compound’s distribution to different tissues, impacting its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other signaling proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can further influence its localization and activity. Additionally, the compound may be targeted to specific organelles, such as the mitochondria or nucleus, where it can exert distinct effects on cellular processes .
Properties
IUPAC Name |
2-methylsulfanyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-13-8-10-6-2-3-9-4-5(6)7(12)11-8/h9H,2-4H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJNCVRBWFZBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CNCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.